1-(2-bicyclo[2.2.1]heptanyl)-4-(2-fluorophenyl)piperazine
Overview
Description
1-(2-bicyclo[221]heptanyl)-4-(2-fluorophenyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorophenyl group
Preparation Methods
The synthesis of 1-(2-bicyclo[2.2.1]heptanyl)-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. One common method involves the Diels-Alder reaction, which forms the bicyclic structure. The subsequent steps include the introduction of the piperazine ring and the fluorophenyl group through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(2-bicyclo[2.2.1]heptanyl)-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-bicyclo[2.2.1]heptanyl)-4-(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-bicyclo[2.2.1]heptanyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure and fluorophenyl group contribute to its binding affinity and specificity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 1-(2-bicyclo[2.2.1]heptanyl)-4-(2-fluorophenyl)piperazine include other bicyclic piperazines and fluorophenyl derivatives. What sets this compound apart is its unique combination of the bicyclo[2.2.1]heptane core and the fluorophenyl group, which confer distinct chemical and biological properties. Examples of similar compounds include:
- 1-(2-bicyclo[2.2.1]heptanyl)-4-phenylpiperazine
- 1-(2-bicyclo[2.2.1]heptanyl)-4-(4-fluorophenyl)piperazine
This detailed overview highlights the significance of this compound in various scientific domains and its potential for future research and applications.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(2-fluorophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2/c18-15-3-1-2-4-16(15)19-7-9-20(10-8-19)17-12-13-5-6-14(17)11-13/h1-4,13-14,17H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMGNGTWLQADFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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